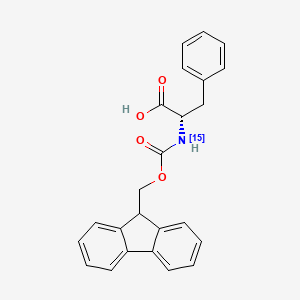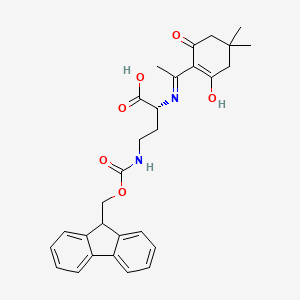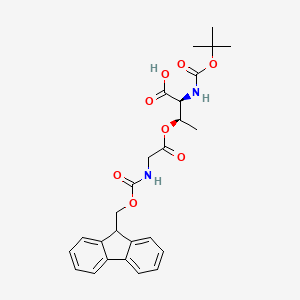
Boc-L-Dap(N3)-OH*CHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-L-Dap(N3)-OH, also known as N3-L-Dap(Boc)-OH, is a click chemistry reagent1. Click chemistry is a powerful chemical reaction with excellent bioorthogonality features: biocompatible, rapid, and highly specific in biological environments1.
Synthesis Analysis
The synthesis of Boc-L-Dap(N3)-OH involves complex chemical reactions. Unfortunately, I couldn’t find detailed information on the synthesis process of Boc-L-Dap(N3)-OH*CHA.Molecular Structure Analysis
Boc-L-Dap(N3)-OH contains an Azide group1. The molecular weight is 230.22, and the formula is C8H14N4O41.
Chemical Reactions Analysis
Boc-L-Dap(N3)-OH can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups1. Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups1.
Physical And Chemical Properties Analysis
The physical and chemical properties of Boc-L-Dap(N3)-OH include a molecular weight of 230.22 and a formula of C8H14N4O41. Unfortunately, I couldn’t find more detailed information on the physical and chemical properties of Boc-L-Dap(N3)-OH*CHA.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Development
In the realm of chemical synthesis, the development of protected amino acids and their derivatives plays a crucial role. For example, Temperini et al. (2020) have developed a synthetic strategy for the preparation of orthogonally protected methyl esters of the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap), highlighting the significance of protected amino acids in synthesizing complex molecules (Temperini et al., 2020). Such methodologies could be relevant for synthesizing or modifying compounds like Boc-L-Dap(N3)-OH*CHA for targeted applications in drug development or material science.
Photocatalysis and Material Science
Research on (BiO)2CO3-based photocatalysts by Ni et al. (2016) exemplifies the application of complex chemical compounds in material science, especially in photocatalysis and environmental remediation (Ni et al., 2016). While not directly related to Boc-L-Dap(N3)-OHCHA, this study underscores the potential of chemical compounds in enhancing the photocatalytic performance of materials, suggesting avenues for the application of Boc-L-Dap(N3)-OHCHA derivatives in creating or modifying photocatalytic materials.
Safety And Hazards
Boc-L-Dap(N3)-OH is intended for research use only and is not for medicinal, household, or other use2. For safety and hazards, it’s always recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Zukünftige Richtungen
The future directions of Boc-L-Dap(N3)-OH could involve its use in various research fields due to its role as a click chemistry reagent. However, I couldn’t find specific future directions for Boc-L-Dap(N3)-OH*CHA.
Please note that this information is based on the available resources and might not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Eigenschaften
CAS-Nummer |
122225-54-1 |
|---|---|
Produktname |
Boc-L-Dap(N3)-OH*CHA |
Molekularformel |
C8H14N4O4*C6H13N |
Molekulargewicht |
230,22*99,18 g/mole |
Synonyme |
Boc-L-Dap(N3)-OH*CHA; Boc-L-beta-azidoalanine cyclohexylamine; N-alpha-t-Butyloxycarbonyl-3-azido-L-alanine cyclohexylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



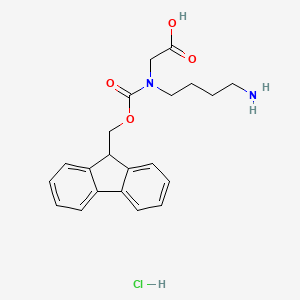
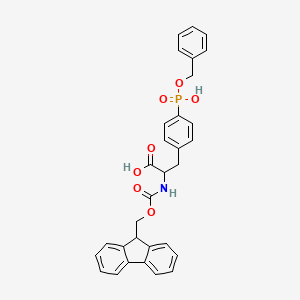


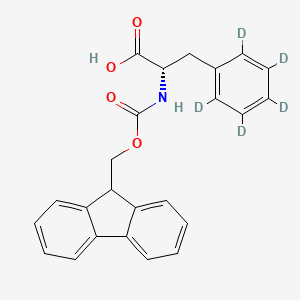
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)
